1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic nomenclature of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone follows established International Union of Pure and Applied Chemistry conventions for substituted aromatic ketones. The compound is officially designated as 1-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]ethanone according to substitutive nomenclature principles. This naming system reflects the structural hierarchy where the ethanone functional group serves as the parent structure, with the substituted phenyl ring acting as the principal substituent.
The molecular formula C₂₅H₂₆O₃ indicates a molecular weight of 374.47 grams per mole, establishing the compound's substantial molecular framework. The Chemical Abstracts Service registry number 747414-18-2 provides unique identification for this specific molecular entity. Alternative nomenclature includes the common name 2',4'-Bis(benzyloxy)-5'-isopropylacetophenone, which emphasizes the acetophenone core structure with positional designations for the substituents.
The isomeric considerations for this compound involve the positioning of substituents on the aromatic ring system. The 2,4-bis(benzyloxy) substitution pattern creates a specific regioisomeric arrangement, while the 5-isopropyl group adds additional structural complexity. The benzyloxy groups at positions 2 and 4 create potential for conformational isomerism due to rotation around the carbon-oxygen bonds connecting the benzyl groups to the phenyl ring. The isopropyl substituent at position 5 introduces steric considerations that influence the overall molecular geometry and potential interactions with other molecules.
Properties
IUPAC Name |
1-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O3/c1-18(2)22-14-23(19(3)26)25(28-17-21-12-8-5-9-13-21)15-24(22)27-16-20-10-6-4-7-11-20/h4-15,18H,16-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXQJELUJMDJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647249 | |
| Record name | 1-[2,4-Bis(benzyloxy)-5-(propan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
747414-18-2 | |
| Record name | 1-[2,4-Bis(benzyloxy)-5-(propan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Intermediates
The synthesis often begins with a suitably substituted resorcinol or phenol derivative. The phenolic hydroxyls at positions 2 and 4 are protected by benzylation to form the bis(benzyloxy) intermediate. The isopropyl substituent is introduced either by direct alkylation or via a Friedel-Crafts alkylation approach.
Benzylation of Phenolic Hydroxyl Groups
- Reagents: Benzyl bromide or benzyl chloride, base (e.g., potassium carbonate).
- Conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetone under reflux.
- Outcome: Formation of 2,4-bis(benzyloxy)phenyl derivatives with high yield and purity.
Introduction of the Isopropyl Group
- Method: Friedel-Crafts alkylation using isopropyl chloride or isopropyl bromide in the presence of Lewis acids such as aluminum chloride.
- Conditions: Controlled temperature (0–25 °C) to avoid polyalkylation.
- Result: Selective substitution at the 5-position of the phenyl ring.
Acetylation to Form the Ethanone Moiety
- Reagents: Acetyl chloride or acetic anhydride.
- Catalyst: Aluminum chloride or other Lewis acids.
- Procedure: The isopropylated bis(benzyloxy)phenyl intermediate is reacted with acetyl chloride in the presence of aluminum chloride in anhydrous conditions.
- Temperature: Reaction mixture heated to 45–80 °C for several hours.
- Work-up: Quenching with ice water and acidification to precipitate the product.
- Purification: Crystallization from ethanol or other suitable solvents.
This method is consistent with protocols described for related acetophenone derivatives and is supported by patent literature detailing synthesis of 4-substituted-6-isopropyl-benzene-1,3-diol compounds and their derivatives.
Example Synthetic Procedure (Adapted)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Benzyl bromide, K2CO3, DMF, reflux | Benzylation of 2,4-dihydroxy-5-isopropylphenyl intermediate | >90 |
| 2 | Isopropyl chloride, AlCl3, 0–25 °C | Friedel-Crafts alkylation at 5-position | 75–85 |
| 3 | Acetyl chloride, AlCl3, 45–80 °C, 3 hours | Acetylation to introduce ethanone group | 70–80 |
| 4 | Quenching with ice water, acidification, filtration | Isolation and purification of final product | — |
Research Findings and Analytical Data
- Purity and Identity: Confirmed by LC-MS showing molecular ion peak consistent with the formula C25H26O3 (M+H)+ at 375 m/z.
- Physical State: Pale white solid with melting point consistent with literature values.
- Solubility: Moderate solubility in organic solvents such as ethanol, DMSO, and acetonitrile.
- Storage: Stable at 2–8 °C, protected from moisture and light.
Alternative Preparation Routes
While the above method is standard, alternative synthetic approaches include:
- Claisen-Schmidt condensation using appropriately substituted benzaldehydes and acetophenones under basic conditions, followed by benzylation and isopropylation.
- Microwave-assisted synthesis to accelerate reaction times during condensation or alkylation steps.
- Use of novel intermediates such as 4-substituted-6-isopropyl-benzene-1,3-diol derivatives as precursors, enabling more efficient routes with fewer steps.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Benzylation + Friedel-Crafts + Acetylation | Benzyl bromide, isopropyl chloride, acetyl chloride, AlCl3 | Reflux, 0–80 °C, 3+ hours | High selectivity, well-established | Requires moisture-free conditions |
| Claisen-Schmidt Condensation + Protection | Benzaldehyde derivatives, base (KOH), benzyl bromide | Room temp, microwave-assisted | Faster reaction, fewer steps | May require purification steps |
| Use of Novel Intermediates | 4-substituted-6-isopropyl-benzene-1,3-diol | Varied, patented methods | Potentially higher yields | Access to intermediates needed |
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)acetic acid.
Reduction: 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is utilized in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone exerts its effects is largely dependent on its interaction with molecular targets. The benzyloxy groups can engage in π-π interactions with aromatic residues in proteins, while the ethanone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(2,4-bis(benzyloxy)-5-isopropylphenyl)ethanone and related compounds:
Substituent Effects on Physicochemical Properties
- Benzyloxy vs. Hydroxy Groups: The benzyloxy groups in the target compound confer higher lipophilicity (logP ~5.2 estimated) compared to 1-(2-hydroxy-5-isopropylphenyl)ethanone (logP ~2.8), which contains a polar hydroxy group . This increased lipophilicity enhances membrane permeability but reduces aqueous solubility.
- Isopropyl vs. However, the isopropyl group may improve metabolic stability by resisting oxidative degradation.
- Molecular Weight and Purity: The target compound’s higher molecular weight (374.47 vs. 318.37 for 1-(2,4-bis(benzyloxy)phenyl)ethanone) reflects the addition of the isopropyl group, which could influence crystallization behavior . Purity variations (95–98% vs. 97%) may affect reproducibility in synthetic applications.
Future Research Directions
Biological Screening : Evaluate the target compound for antioxidant, anti-inflammatory, or antimicrobial activities using assays analogous to those in .
Derivatization Studies : Explore replacing benzyloxy groups with alternative protecting groups (e.g., tert-butyl in CAS 10425-05-5 ) to modulate solubility and stability.
Crystallography : Investigate the impact of the isopropyl group on crystal packing and melting point, which remains uncharacterized.
Biological Activity
1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C22H20O3
- Molecular Weight : 336.39 g/mol
The compound features two benzyloxy groups attached to a phenyl ring, which is further substituted with an isopropyl group and an ethanone moiety. This unique structure contributes to its biological activity.
The mechanisms through which this compound exerts its biological effects may include:
- Hsp90 Inhibition : Similar compounds have been identified as inhibitors of heat shock protein 90 (Hsp90), a chaperone protein involved in the stabilization of many oncogenic proteins. Inhibition of Hsp90 leads to the degradation of these proteins, promoting cancer cell death .
- Antioxidant Activity : Compounds with benzyloxy groups often exhibit antioxidant properties, which can protect cells from oxidative stress and potentially reduce the risk of cancer progression .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 1-(2,4-Bis(benzyloxy)phenyl)ethanone | Anticancer | |
| Hydroxybenzamide Derivatives | Hsp90 Inhibitors | |
| Benzophenone Derivatives | Antioxidant |
Case Study 1: Anticancer Screening
In a study evaluating various benzophenone derivatives for anticancer activity, compounds structurally related to this compound showed IC50 values in the low micromolar range against breast cancer cell lines. The study concluded that modifications in the substituents significantly influenced the potency and selectivity of these compounds .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action for similar compounds revealed that they induce apoptosis through the mitochondrial pathway. This involves the release of cytochrome c and activation of caspases, leading to programmed cell death. The presence of benzyloxy groups was noted to enhance this effect by increasing lipophilicity and cellular uptake .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone?
The synthesis of this compound typically involves multi-step Friedel-Crafts acylation or benzylation reactions. Key considerations include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) are critical for electrophilic aromatic substitution. Catalyst purity and stoichiometry must be optimized to minimize side reactions .
- Temperature control : Reactions often proceed at 0–5°C to stabilize intermediates, followed by gradual warming to room temperature for completion .
- Protecting groups : Benzyloxy groups require selective deprotection under hydrogenolysis (H₂/Pd-C) or acidic conditions, necessitating inert atmospheres to prevent premature cleavage .
- Yield optimization : Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended to isolate high-purity precursors .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., benzyloxy vs. isopropyl groups) and confirms regioselectivity in aromatic acylation .
- HPLC : Monitors reaction progress and quantifies purity (>95% threshold for biological assays). Reverse-phase C18 columns with acetonitrile/water gradients are standard .
- Mass spectrometry (MS) : High-resolution MS (HRMS-ESI or EI) validates molecular weight and detects isotopic patterns (e.g., bromine in analogs) .
Q. What safety protocols are critical during handling and storage?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for solvent evaporation steps .
- Storage : Store in amber glass vials under nitrogen at 2–8°C to prevent oxidation or hydrolysis of the benzyloxy groups .
- Spill management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Reproducibility checks : Validate assay conditions (e.g., pH, temperature, solvent DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Purity verification : Re-analyze batches via HPLC and NMR to rule out impurities (e.g., residual benzyl chloride) that may skew results .
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based kinetic assays) with cellular viability tests (MTT assay) to distinguish specific vs. off-target effects .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., cytochrome P450). Prioritize docking grids around hydrophobic pockets (isopropyl group) and hydrogen-bonding sites (ketone oxygen) .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein conformational changes .
- QSAR modeling : Corrogate substituent effects (e.g., benzyloxy vs. methoxy) on bioactivity using descriptors like logP and polar surface area .
Q. How should researchers design stability studies under varying physiological conditions?
- Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds .
- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–13) and monitor degradation via UV-Vis spectroscopy (λmax shifts indicate structural changes) .
- Light sensitivity : Expose to UV (254 nm) and visible light for 48 hours; quantify photodegradation products via LC-MS .
Q. What strategies mitigate solubility challenges in in vitro assays?
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .
- Salt formation : Synthesize hydrochloride or sodium salts of the ketone group to improve polar solvent compatibility .
- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) for controlled release in cell culture media .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
